Product packaging for 1-Chloro-2,3,4,6-tetrafluorobenzene(Cat. No.:CAS No. 5172-06-5)

1-Chloro-2,3,4,6-tetrafluorobenzene

Cat. No.: B1601457
CAS No.: 5172-06-5
M. Wt: 184.52 g/mol
InChI Key: YTQUXWFTGJNHDR-UHFFFAOYSA-N
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Description

1-Chloro-2,3,4,6-tetrafluorobenzene is a useful research compound. Its molecular formula is C6HClF4 and its molecular weight is 184.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6HClF4 B1601457 1-Chloro-2,3,4,6-tetrafluorobenzene CAS No. 5172-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3,4,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF4/c7-4-2(8)1-3(9)5(10)6(4)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQUXWFTGJNHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477240
Record name 1-Chloro-2,3,4,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5172-06-5
Record name 1-Chloro-2,3,4,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Studies of 1 Chloro 2,3,4,6 Tetrafluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of multiple electron-withdrawing fluorine atoms on the benzene (B151609) ring renders 1-Chloro-2,3,4,6-tetrafluorobenzene susceptible to nucleophilic attack, a characteristic feature of polyfluoroaromatic compounds. nih.gov The SNAr mechanism is the predominant pathway for the substitution of halogens on this aromatic scaffold. wikipedia.org This reaction proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. qorganica.esresearchgate.net The high electronegativity of the fluorine atoms activates the ring towards nucleophilic attack by creating a significant electron deficiency on the ring carbons. nih.gov

Influence of Nucleophile Structure and Basicity

The structure and basicity of the attacking nucleophile play a pivotal role in the outcome of SNAr reactions with this compound. Stronger nucleophiles generally lead to faster reaction rates. For instance, negatively charged nucleophiles are typically more reactive than their neutral counterparts. nih.gov The nature of the nucleophilic atom also has a significant impact; for example, within the same period of the periodic table, nucleophilicity often decreases with increasing electronegativity.

The reaction of this compound with various amines and alkoxides demonstrates the influence of nucleophile structure on the substitution pattern. While specific data for this exact isomer is not extensively tabulated in readily available literature, general principles of SNAr on polyhalogenated benzenes suggest that the regioselectivity of the attack is directed by the electronic and steric properties of both the substrate and the nucleophile. For instance, in reactions with amines, the basicity of the amine can influence the rate of reaction, with more basic amines generally reacting faster.

Leaving Group Effects in Substitution Processes

In the realm of SNAr reactions of polyhalogenated aromatic compounds, the identity of the leaving group can have a profound and sometimes counterintuitive effect on the reaction rate. A well-established principle in many activated aromatic systems is the "element effect," where fluoride (B91410) is a better leaving group than chloride (F > Cl). nih.gov This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer intermediate, the rate-determining step in many SNAr reactions. nih.govmasterorganicchemistry.com

Table 1: General Leaving Group Reactivity in SNAr Reactions

Leaving GroupGeneral Reactivity Trend
FOften the most reactive
ClLess reactive than F
BrSimilar to or slightly more reactive than Cl
IGenerally the least reactive halogen

This table represents a generalized trend and can be influenced by specific reaction conditions.

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent significantly impacts the rate and selectivity of SNAr reactions involving this compound. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are generally preferred for these reactions. libretexts.org These solvents are effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thereby enhancing its reactivity. libretexts.org

In contrast, polar protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and consequently slows down the reaction rate. libretexts.org The ability of the solvent to stabilize the charged Meisenheimer intermediate is also a crucial factor.

Table 2: Common Solvents for SNAr Reactions and Their General Effects

Solvent TypeExamplesGeneral Effect on SNAr Rate
Polar AproticDMF, DMSO, AcetonitrileGenerally accelerates the reaction
Polar ProticWater, Ethanol, MethanolGenerally slows down the reaction
Non-polarToluene, HexaneGenerally slow reaction rates

Catalytic Effects in SNAr Reactions (e.g., Base-Catalysis)

The rate of SNAr reactions can often be enhanced through catalysis. Base catalysis is a common strategy, particularly when the nucleophile is a neutral species like an amine or an alcohol. nih.gov The base assists in the deprotonation of the nucleophile in the transition state, facilitating the departure of the leaving group. nih.gov

Recent studies have shown that organic superbases, such as t-Bu-P4, can efficiently catalyze the concerted SNAr reactions of aryl fluorides, expanding the scope of these reactions to include less activated substrates. nih.govacs.orgnih.gov This type of catalysis involves the dual activation of both the aryl fluoride and the nucleophile. nih.govacs.orgnih.gov While specific studies on the base-catalyzed SNAr of this compound are not widely reported, the general principles suggest that the use of a suitable base could significantly improve reaction efficiency. The use of inorganic bases like potassium carbonate or cesium carbonate is also a common practice in SNAr reactions. nih.gov

Kinetic Studies of SNAr Processes

Kinetic studies provide invaluable quantitative data for understanding the mechanism and reactivity in SNAr reactions. The determination of rate constants allows for a direct comparison of the effects of different variables on the reaction rate.

The rate of an SNAr reaction is typically determined by monitoring the disappearance of a reactant or the appearance of a product over time. The second-order rate constant (k2) is a key parameter that quantifies the reaction rate. For a given nucleophile and substrate, the rate constant can be influenced by temperature, solvent, and the presence of a catalyst.

Activation Parameters Analysis (e.g., Enthalpy, Entropy)

The study of activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provides crucial insights into the mechanisms of chemical reactions involving this compound. These parameters are determined from the temperature dependence of the reaction rate constant and are related by the Gibbs free energy of activation (ΔG‡) equation. chemeo.comchemeo.com

In a typical SNAr mechanism that proceeds through a Meisenheimer complex, the formation of the intermediate from two reactant molecules (the benzene derivative and the nucleophile) would be expected to have a negative entropy of activation due to the decrease in the number of particles and the more ordered structure of the complex. nih.gov The enthalpy of activation would be influenced by the stability of this intermediate, which is enhanced by the presence of electron-withdrawing fluorine atoms.

For concerted SNAr reactions, where bond formation and bond breaking occur simultaneously, the transition state is also more ordered than the reactants, leading to a negative entropy of activation. nih.govsemanticscholar.org The enthalpy of activation in this case would be related to the energy of this single transition state. Computational studies on related polyfluorinated aromatic compounds suggest that concerted mechanisms may be more common than previously thought, especially when a stable Meisenheimer intermediate cannot be readily formed. semanticscholar.org

Table 1: Qualitative Activation Parameters for SNAr Reactions of this compound

Reaction TypeExpected ΔH‡Expected ΔS‡Rationale
Stepwise (via Meisenheimer complex)ModerateNegativeFormation of an ordered intermediate from two reactants.
ConcertedModerate to HighNegativeFormation of a single, ordered transition state.

This table represents qualitative predictions based on general mechanistic principles of nucleophilic aromatic substitution reactions.

Characterization of Meisenheimer-Type Intermediates

Meisenheimer complexes are key intermediates in the stepwise mechanism of nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org These adducts are formed by the attack of a nucleophile on an electron-deficient aromatic ring. wikipedia.org For this compound, the four electron-withdrawing fluorine atoms significantly activate the ring towards nucleophilic attack, making the formation of Meisenheimer-type intermediates plausible.

Although direct isolation and characterization of a Meisenheimer intermediate derived from this compound is not explicitly detailed in the provided search results, the general characteristics of such species are well-established for other polyfluoroaromatic compounds. nih.govsemanticscholar.org These intermediates are typically characterized by a negatively charged, non-aromatic cyclohexadienyl anion structure where the negative charge is delocalized over the ring and stabilized by the electron-withdrawing substituents. wikipedia.orglibretexts.org

Spectroscopic techniques are instrumental in identifying and characterizing these transient species. wikipedia.org

NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are powerful tools for elucidating the structure of Meisenheimer complexes. The formation of the complex leads to a significant upfield shift of the ring proton and carbon signals due to the increased electron density. The fluorine signals would also be expected to shift, providing information about the charge distribution within the ring.

UV-Vis Spectroscopy: Meisenheimer complexes are often highly colored due to the extended π-electron system of the cyclohexadienyl anion, resulting in strong absorption bands in the visible region of the electromagnetic spectrum. wikipedia.org

Infrared (IR) Spectroscopy: The IR spectrum of a Meisenheimer complex would show characteristic changes in the C=C stretching frequencies of the aromatic ring as it loses its aromaticity.

While stable Meisenheimer complexes of some nitro-activated aromatic compounds have been isolated and even characterized by X-ray crystallography, for many polyhalogenated systems, these intermediates are often transient and observed only under specific reaction conditions or through computational studies. wikipedia.orgbris.ac.uk The presence of a good leaving group like chloride might favor a concerted mechanism where the Meisenheimer complex represents a transition state rather than a stable intermediate. bris.ac.uk

Electrophilic Aromatic Substitution (SEAr) Reactions

Nitration Pathways and Product Distribution

The nitration of chlorobenzene (B131634) derivatives typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile. masterorganicchemistry.comyoutube.com For this compound, the presence of multiple deactivating fluorine atoms and a deactivating chlorine atom makes the aromatic ring significantly less reactive towards electrophilic attack compared to benzene. youtube.com The reaction generally requires harsh conditions, such as the use of a mixture of concentrated nitric acid and sulfuric acid. youtube.comquizlet.com

The directing effects of the substituents determine the position of nitration. Both chlorine and fluorine are ortho, para-directing, but deactivating. youtube.com However, the strong electron-withdrawing inductive effect of the four fluorine atoms and the chlorine atom significantly reduces the electron density of the aromatic ring, making the substitution challenging.

In the nitration of chlorobenzene, the major products are 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene, with the para isomer being the predominant one due to reduced steric hindrance. youtube.comdoubtnut.com For this compound, the single available hydrogen atom is at the 5-position. Therefore, direct electrophilic substitution would lead exclusively to 1-chloro-2,3,4,6-tetrafluoro-5-nitrobenzene .

However, ipso-substitution, where the electrophile attacks a position already occupied by a substituent, can also be a competing pathway in highly substituted aromatic rings. stackexchange.comlibretexts.org

Table 2: Potential Nitration Products of this compound

Product NamePosition of NitrationType of Substitution
1-Chloro-2,3,4,6-tetrafluoro-5-nitrobenzeneC-5Direct SEAr
Potential ipso-substitution productsC-1, C-2, C-3, C-4, C-6Ipso-Substitution

Organometallic Reactivity and Interactions

Reactions with Grignard Reagents

The formation of a Grignard reagent from this compound, which would be 2,3,4,6-tetrafluorophenylmagnesium chloride, is expected to be challenging. Grignard reagent formation from aryl chlorides is generally more difficult than from the corresponding bromides or iodides due to the stronger carbon-chlorine bond. chemspider.com The presence of multiple deactivating fluorine atoms further hinders the reaction.

However, methods for preparing Grignard reagents from less reactive aryl chlorides have been developed, often involving the use of activated magnesium or specific solvents like tetrahydrofuran (B95107) (THF). google.comjustia.com Once formed, this Grignard reagent would be a potent nucleophile and a strong base.

The reaction of a pre-formed Grignard reagent, such as phenylmagnesium bromide, with this compound would likely proceed via a nucleophilic aromatic substitution (SNAr) pathway. The Grignard reagent would act as the nucleophile, displacing one of the halogen atoms, most likely the chlorine due to the relative weakness of the C-Cl bond compared to the C-F bond. This would result in the formation of a new carbon-carbon bond.

Table 3: Potential Products of the Reaction of this compound with a Grignard Reagent (RMgX)

Grignard Reagent (RMgX)Potential ProductReaction Type
Phenylmagnesium bromide1-Phenyl-2,3,4,6-tetrafluorobenzeneNucleophilic Aromatic Substitution
Methylmagnesium iodide1-Methyl-2,3,4,6-tetrafluorobenzeneNucleophilic Aromatic Substitution

This table presents plausible products based on the principles of Grignard reagent reactivity with aryl halides. The actual product distribution would depend on the specific Grignard reagent used and the reaction conditions.

Regioselective Directed Metallation (e.g., Ortho-Lithiation)

The regioselectivity of metallation reactions involving halogen-substituted fluoroarenes is a critical aspect of their synthetic utility. In the case of chloro- and bromo-substituted fluoroarenes, deprotonation consistently occurs at a position adjacent to a fluorine atom. This is achieved using reagents like potassium tert-butoxide activated butyllithium (B86547) or lithium 2,2,6,6-tetramethylpiperidide. epfl.ch For instance, the treatment of 1-chloro-4-fluorobenzene (B165104) with a superbase reagent consisting of potassium tert-butoxide and butyllithium results in the formation of 5-chloro-2-fluorobenzoic acid in 86% yield as the major product, with only a minor amount of 2-chloro-5-fluorobenzoic acid. epfl.ch

This pronounced regioselectivity is a consequence of the directing effect of the fluorine substituents. The high electronegativity of fluorine acidifies the adjacent protons, making them susceptible to abstraction by strong bases. This principle of directed ortho-lithiation is a powerful tool for the functionalization of fluoroaromatic compounds. epfl.chuwindsor.caharvard.edu The stability of the resulting organolithium intermediates is a key factor; for example, ortho-lithiated carbamates exhibit varying stability depending on the substituents, with some rearranging even at low temperatures. uwindsor.ca

In the context of this compound, the multiple fluorine atoms would be expected to exert a strong influence on the site of metallation, favoring deprotonation at the remaining hydrogen position, which is ortho to two fluorine atoms. This directed lithiation provides a strategic entry point for the introduction of various electrophiles, enabling the synthesis of a wide array of substituted tetrafluorobenzene derivatives.

Role of N-Heterocyclic Carbenes as Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a versatile and influential class of ligands in transition metal catalysis, owing to their unique electronic and steric properties. researchgate.nettcichemicals.com They are known to be strong σ-donors, often more so than phosphine (B1218219) ligands, which allows them to form robust bonds with a variety of metals. tcichemicals.comscripps.edu This stability, combined with the ability to tune their steric bulk by modifying the substituents on the nitrogen atoms, makes NHCs highly effective in a range of catalytic transformations. tcichemicals.comresearchgate.net

The application of NHCs as ligands has been particularly successful in palladium-catalyzed cross-coupling reactions. scripps.edu For example, NHCs have been shown to be efficient ligands for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids and the Buchwald-Hartwig amination of aryl chlorides. scripps.eduresearchgate.net The strong electron-donating nature of NHCs enhances the reactivity of the metal center, facilitating key steps in the catalytic cycle such as oxidative addition and reductive elimination. tcichemicals.com

In reactions involving fluoroarenes, NHCs can play a crucial role. The nucleophilic character of some NHCs allows them to react directly with electrophilic fluorinated alkenes, leading to the formation of stable adducts. researchgate.net While direct nucleophilic aromatic substitution on highly fluorinated arenes like this compound by NHCs themselves is a possibility, their more significant role is as ancillary ligands that modulate the reactivity of a transition metal catalyst. The use of NHC-ligated palladium complexes, for instance, could enhance the efficiency of cross-coupling reactions involving the C-Cl bond of this compound.

Palladium-Associated Intermediate Formation and Reactivity

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, and the formation and reactivity of palladium intermediates are central to understanding these transformations. In the context of reactions involving fluoroaromatic compounds, the isolation and characterization of arylpalladium fluoroenolate complexes have provided significant insights. nih.gov These intermediates are relevant to the palladium-catalyzed α-arylation of α-fluoro carbonyl compounds. nih.gov

The reactivity of these palladium complexes is strongly dependent on the ancillary ligands. For example, the rate and yield of reductive elimination to form new carbon-carbon bonds from arylpalladium difluoroester enolate complexes are highly influenced by the nature of the phosphine ligands. nih.gov While some monophosphine-ligated complexes show low yields, chelating bisphosphines can lead to high yields of the desired products. nih.gov

Furthermore, palladium(0) complexes can react with perfluoroarenes through oxidative addition of a C-F bond, a process that can be promoted by additives like lithium iodide. mdpi.comresearchgate.net This leads to the formation of perfluorophenylpalladium(II) species, which are key intermediates in cross-coupling reactions of perfluoroarenes. mdpi.comresearchgate.net The stoichiometric reactions of palladium(0) complexes with hexafluorobenzene (B1203771) have been studied to understand the mechanism of C-F bond activation. mdpi.com In the case of this compound, oxidative addition of the C-Cl bond to a palladium(0) center is expected to be the initial and more facile step, forming a (tetrafluorochlorophenyl)palladium(II) intermediate. The subsequent reactivity of this intermediate, such as transmetalation and reductive elimination, would then determine the outcome of the cross-coupling reaction.

Metal-Fluoroarene Coordination Studies

The coordination of fluoroarenes to metal centers is a fundamental aspect of their reactivity in organometallic chemistry. The electron-withdrawing nature of fluorine atoms significantly modifies the electronic properties of the aromatic ring, influencing its ability to coordinate to a metal. These interactions are crucial in understanding and developing catalytic processes involving fluoroaromatic substrates.

Research in this area has explored the coordination of various fluoroarenes to different transition metals. For example, studies on the reaction of N-heterocyclic carbenes with pentafluoropyridine (B1199360) have led to the formation of 2-tetrafluoropyridylimidazolium salts, demonstrating the reactivity of the C-F bond. researchgate.net Similarly, the interaction of NHCs with octafluorotoluene (B1221213) can result in the substitution of fluorine atoms. researchgate.net

Palladium complexes have been a major focus of metal-fluoroarene coordination studies due to their importance in catalysis. The oxidative addition of a C-F bond in hexafluorobenzene to a Pd(0) complex has been observed, leading to a stable trans-(PCy₃)₂Pd(F)(C₆F₅) complex. mdpi.com This demonstrates the ability of palladium to insert into the strong C-F bond, a key step in the functionalization of perfluoroarenes. The coordination of the fluoroarene to the metal center prior to oxidative addition is a critical prerequisite for this reaction. The specific coordination mode and the subsequent reactivity are influenced by factors such as the nature of the metal, the ligands, and the substitution pattern on the fluoroarene.

Radical Reactions

Radical reactions offer a distinct pathway for the functionalization of organic molecules, often complementing ionic reaction mechanisms. These reactions typically involve three main stages: initiation, propagation, and termination. youtube.com Initiation can be achieved through the use of radical initiators like AIBN or by photolysis. youtube.comlibretexts.org

In the context of halogenated compounds, radical dehalogenation is a well-established transformation. libretexts.org For instance, tributyltin hydride is a common reagent used to generate a tributyltin radical, which can then abstract a halogen atom from an alkyl halide to initiate a radical chain process. libretexts.org

Arylchlorotetrafluoro-λ⁶-sulfanes have been shown to undergo radical addition to tetrafluoroethylene. nih.govrsc.org This reaction can be initiated by various methods, including the use of triethylborane (B153662) or irradiation with a blue LED. nih.govrsc.org The mechanism involves the formation of an aryl-SF₄ radical which then adds to the double bond. nih.gov While this specific example involves a sulfur-based functional group, it highlights the potential for radical reactions on highly fluorinated aromatic rings. For this compound, a radical reaction could potentially be initiated at the C-Cl bond, which is generally weaker than a C-F bond. This would generate a tetrafluorophenyl radical, which could then participate in various radical-mediated transformations.

Derivatization and Functional Group Transformations

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The active electrophile is a chloroiminium ion, which attacks the aromatic ring. wikipedia.orgchemistrysteps.com Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aldehyde. organic-chemistry.orgwikipedia.org

The Vilsmeier-Haack reaction is generally most effective for arenes that are significantly more nucleophilic than benzene, such as anilines and phenols. wikipedia.orgchemistrysteps.com The electron-withdrawing nature of the fluorine and chlorine substituents in this compound would render the aromatic ring highly electron-deficient. Consequently, this substrate is expected to be unreactive under standard Vilsmeier-Haack conditions. The strong deactivation of the ring by the four fluorine atoms and the chlorine atom makes it a poor nucleophile, thus disfavoring the electrophilic aromatic substitution mechanism of the Vilsmeier reaction. Alternative strategies would be necessary to introduce a carbaldehyde group onto this highly halogenated benzene ring.

Formation of Carboxylic Acid Derivatives

The introduction of a carboxyl group onto the this compound ring is a key transformation for the synthesis of various valuable intermediates. The primary route to achieve this involves the generation of an organometallic intermediate, typically an organolithium or Grignard reagent, followed by quenching with carbon dioxide.

The reactivity of the C-H bond in this compound is significantly influenced by the electron-withdrawing nature of the fluorine and chlorine substituents. This generally facilitates metal-halogen exchange or direct metallation. A plausible and commonly employed method for the carboxylation of such polyfluoroaromatic compounds is through a lithiation reaction followed by treatment with solid carbon dioxide (dry ice).

In a typical procedure, this compound would be dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), and cooled to a low temperature, often -78 °C, under an inert atmosphere (e.g., argon or nitrogen). An organolithium reagent, most commonly n-butyllithium (n-BuLi), is then added dropwise. The organolithium reagent selectively abstracts the proton at the 5-position, which is the most acidic proton due to the cumulative inductive effects of the adjacent fluorine and chlorine atoms, to form 1-chloro-2,3,4,6-tetrafluoro-5-phenyllithium. This intermediate is then quenched by pouring the reaction mixture over an excess of crushed solid carbon dioxide. Subsequent acidic workup protonates the resulting carboxylate salt to yield the desired 2-chloro-3,4,5,6-tetrafluorobenzoic acid.

While specific literature for the carboxylation of this compound is not abundant, the synthesis of structurally similar compounds such as 2,3,5,6-tetrafluoroterephthalic acid from 1,2,4,5-tetrafluorobenzene (B1209435) via a similar organolithium pathway supports this proposed reaction mechanism. colab.ws The synthesis of 4-chloro-2,3,5-trifluorobenzoic acid from methyl 2,3,4,5-tetrafluorobenzoate also highlights the utility of functional group interconversion on polyfluorinated rings. mdpi.com

Table 1: Proposed Reaction for the Formation of 2-chloro-3,4,5,6-tetrafluorobenzoic acid

ReactantReagentsProduct
This compound1. n-BuLi, THF, -78 °C 2. CO2 (solid) 3. H3O+2-chloro-3,4,5,6-tetrafluorobenzoic acid

Preparation of Iodinated Derivatives

The synthesis of iodinated derivatives of this compound can be approached through several synthetic strategies, primarily involving the introduction of an iodine atom at the vacant 5-position. Direct electrophilic iodination of such a highly deactivated aromatic ring is generally challenging. Therefore, a more common and effective method involves the same organolithium intermediate generated for carboxylation.

Following the formation of 1-chloro-2,3,4,6-tetrafluoro-5-phenyllithium via the reaction of the parent compound with n-butyllithium at low temperatures, this nucleophilic intermediate can be treated with an electrophilic iodine source. Molecular iodine (I2) is a frequently used reagent for this purpose. The reaction of the organolithium species with a solution of iodine in a suitable solvent like THF would result in the formation of 1-chloro-2,3,4,6-tetrafluoro-5-iodobenzene.

The success of this reaction hinges on the stability of the organolithium intermediate and the careful control of reaction conditions to prevent side reactions. The general principle of lithiation followed by quenching with an electrophile is a well-established method for the functionalization of polyfluoroaromatic compounds. For instance, the synthesis of 1,2,3,4-tetrafluoro-5,6-diiodobenzene from 1,2,3,4-tetrafluorobenzene (B1293379) proceeds through a di-lithiation followed by iodination, demonstrating the feasibility of this approach on similar substrates. nih.gov

Table 2: Proposed Reaction for the Formation of 1-chloro-2,3,4,6-tetrafluoro-5-iodobenzene

ReactantReagentsProduct
This compound1. n-BuLi, THF, -78 °C 2. I21-chloro-2,3,4,6-tetrafluoro-5-iodobenzene

Advanced Spectroscopic Characterization for Mechanistic Insights and Complex Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of 1-Chloro-2,3,4,6-tetrafluorobenzene in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, provides a comprehensive dataset for determining molecular structure and electronic properties.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Isomeric Differentiation and Electronic Effects

High-resolution one-dimensional NMR provides fundamental information on the chemical environment of each nucleus. The distinct substitution pattern (Cl at C1, F at C2, C3, C4, C6, and H at C5) renders all six carbons and all five substituents magnetically non-equivalent.

¹H NMR: The ¹H NMR spectrum is characterized by a single, complex multiplet in the aromatic region for the proton at the C5 position. This complexity arises from spin-spin coupling to the four fluorine atoms. The primary couplings are expected to be with the ortho-fluorines (F4, F6) and meta-fluorines (F2, F3), resulting in a finely split pattern that is a signature of this isomeric arrangement.

¹³C NMR: Due to the lack of symmetry, the ¹³C NMR spectrum displays six unique signals for the aromatic carbons. A significant feature of this spectrum is the presence of large carbon-fluorine (¹JCF, ²JCF, ³JCF) coupling constants, which split each carbon signal into a multiplet. rsc.org The carbon directly bonded to chlorine (C1) is identifiable by its chemical shift and lack of a large one-bond C-F coupling. The carbon bearing the hydrogen (C5) can be distinguished using DEPT (Distortionless Enhancement by Polarization Transfer) experiments. The remaining four signals correspond to the fluorine-bearing carbons, with their chemical shifts influenced by the electronic effects of the adjacent substituents.

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for isomeric differentiation and offers a wide chemical shift dispersion, making it highly sensitive to the electronic environment. wikipedia.orgalfa-chemistry.com Four distinct signals are expected, one for each fluorine atom. These signals appear as complex multiplets due to both proton-fluorine (H-F) and fluorine-fluorine (F-F) couplings over two, three, and four bonds. wikipedia.org The coupling patterns and chemical shifts allow for the specific assignment of each fluorine atom. For instance, F2 and F6 will show coupling to the C5-proton and other fluorine atoms, but their chemical environments are differentiated by the presence of chlorine at C1 versus fluorine at C4, respectively.

Table 1: Predicted 1D NMR Spectroscopic Data for this compound

NucleusPositionExpected Chemical Shift (ppm)Expected Multiplicity & Coupling
¹HH5~7.0 - 7.5dddd (doublet of doublet of doublet of doublets)
¹³CC1~120 - 130m (coupling to F2, F6)
¹³CC2~140 - 155dm (large ¹JCF coupling)
¹³CC3~140 - 155dm (large ¹JCF coupling)
¹³CC4~140 - 155dm (large ¹JCF coupling)
¹³CC5~110 - 120d (¹JCH)
¹³CC6~140 - 155dm (large ¹JCF coupling)
¹⁹FF2, F3, F4, F6-120 to -160Four distinct multiplets

Note: Predicted values are based on general substituent effects in fluoroaromatic compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the molecular structure by establishing through-bond connectivity.

COSY (Correlation Spectroscopy): In the case of this compound, a standard ¹H-¹H COSY experiment would be uninformative as there is only a single, isolated proton, and therefore no proton-proton couplings to correlate.

HSQC (Heteronuclear Single Quantum Coherence): This experiment is used to identify direct, one-bond correlations between protons and the carbons to which they are attached. For this molecule, the HSQC spectrum would show a single cross-peak correlating the ¹H signal of the C5-proton to the ¹³C signal of C5. This provides an unambiguous assignment for one of the six carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful 2D technique for this compound, as it reveals correlations between nuclei separated by two or three bonds (²J and ³J). It is critical for assigning the quaternary carbons. The C5-proton would show long-range correlations to C1, C3, C4, and C6. Furthermore, ¹⁹F-¹³C HMBC experiments can map the connectivity between the fluorine atoms and the carbon skeleton, providing the final and definitive evidence for the complete structural assignment.

Table 2: Expected Key HMBC Correlations for this compound

Correlating NucleiObserved Cross-Peaks (Proton to Carbon)
¹H → ¹³CH5 ↔ C1 (³J)
¹H → ¹³CH5 ↔ C3 (³J)
¹H → ¹³CH5 ↔ C4 (²J)
¹H → ¹³CH5 ↔ C6 (²J)

Variable-Temperature NMR Studies for Dynamic Processes and Fluxionality

Variable-temperature (VT) NMR is a technique used to study dynamic processes in molecules, such as hindered rotation around single bonds or ring-flipping in conformational isomers. For a rigid aromatic molecule like this compound, there are no low-energy conformational exchange processes or significant fluxionality expected under typical experimental conditions. The rotation around the C-Cl or C-F bonds is extremely fast on the NMR timescale, and the benzene (B151609) ring itself is planar and rigid. Consequently, VT-NMR studies are not commonly reported for this type of compound as its NMR spectra are generally temperature-invariant, and the technique would not provide additional structural or mechanistic insight.

Solid-State NMR for Molecular Packing and Intermolecular Interactions

Solid-state NMR (ssNMR) provides information about the structure, packing, and intermolecular interactions of molecules in the solid phase, which can differ significantly from the solution state. While solution NMR averages out anisotropic interactions through molecular tumbling, ssNMR measures them, offering insights into the crystal lattice.

For this compound, ¹³C and ¹⁹F ssNMR would be the most informative techniques. The chemical shifts observed in the solid state would likely differ from those in solution due to the effects of crystal packing and the absence of solvent. Furthermore, ssNMR can reveal the presence of polymorphism—different crystalline forms of the same compound—which would manifest as distinct sets of NMR signals. While specific ssNMR data for this compound is not widely available, the technique remains a powerful, albeit specialized, tool for characterizing its solid-phase structure and intermolecular forces.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding

FT-IR spectroscopy is a rapid and accessible method for confirming the presence of key structural motifs in this compound. The spectrum is dominated by absorptions corresponding to the vibrations of its constituent bonds.

C-F Stretching: Strong and characteristic absorption bands for carbon-fluorine bonds are expected in the 1100-1400 cm⁻¹ region. The multiplicity of bands in this region would reflect the various C-F bond environments.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretching: A weak to medium absorption band is expected above 3000 cm⁻¹ corresponding to the single aromatic C-H bond.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a band in the 600-800 cm⁻¹ region.

As an aprotic molecule lacking O-H or N-H bonds, this compound does not act as a hydrogen bond donor, and its capacity to act as a hydrogen bond acceptor is very weak. Therefore, its FT-IR spectrum is not characterized by the broad absorption bands associated with hydrogen bonding.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Weak-Medium
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-F Stretch1100 - 1400Strong
C-Cl Stretch600 - 800Medium-Strong

Raman Spectroscopy for Molecular Vibrations and Structural Conformation

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, which are sensitive to its structure and conformation. For this compound, the Raman spectrum provides a unique fingerprint corresponding to the vibrations of its carbon-carbon, carbon-hydrogen, carbon-fluorine, and carbon-chlorine bonds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The exact mass of this compound (C₆HClF₄) is calculated to be 183.9702904 Da. nih.gov Experimental HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming its elemental composition. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the compound's structure. In the case of this compound, the molecular ion ([M]⁺˙) would be expected to undergo characteristic fragmentation pathways. Common fragmentation patterns for halogenated benzenes include the loss of the halogen atom or the elimination of a neutral molecule like HCl or HF. For instance, a prominent fragment ion might correspond to the loss of a chlorine atom, resulting in a [C₆HF₄]⁺ ion. Further fragmentation could involve the sequential loss of fluorine atoms or the cleavage of the benzene ring. The study of these fragmentation pathways is essential for the structural confirmation of the molecule. For example, in methane (B114726) chemical ionization, a pattern of ions including [M − CH₃]⁺, [M − H]⁺, [M]⁺, [M + H]⁺, [M + C₂H₅]⁺, and [M + C₃H₅]⁺ is often observed. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com It is widely used for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be employed to assess its purity by separating it from any impurities present in a sample. The gas chromatogram would show a distinct peak for the target compound at a specific retention time, and the mass spectrum corresponding to this peak would confirm its identity. shimadzu.com The NIST Mass Spectrometry Data Center provides mass spectral data for similar compounds, which can be used for comparison and identification. nist.govnih.gov

Parameter Description
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Application Purity assessment and identification of this compound.
Expected Outcome A single major peak in the chromatogram with a mass spectrum matching the compound's fragmentation pattern.

X-ray Crystallography

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.

Computational Chemistry and Theoretical Studies

Reaction Mechanism Elucidation

Understanding the precise steps through which a chemical reaction occurs is fundamental to controlling its outcome. Computational chemistry allows for the detailed mapping of reaction pathways, providing insights into the energy changes and structural transformations that take place.

Transition State Characterization and Energy Barrier Calculations

The transition state is a critical, high-energy configuration that molecules pass through as they transform from reactants to products. Characterizing this state is key to understanding reaction kinetics. Computational methods, such as Density Functional Theory (DFT), are employed to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy barrier, a crucial parameter that determines the rate of a reaction.

Reaction Pathway Mapping and Energy Profiles

Reaction pathway mapping involves tracing the energetic landscape that connects reactants, transition states, intermediates, and products. This creates a potential energy surface or a simplified one-dimensional reaction energy profile. These profiles provide a visual representation of the entire reaction, highlighting the thermodynamic and kinetic favorability of different pathways. Techniques like Intrinsic Reaction Coordinate (IRC) analysis are used to confirm that a calculated transition state correctly connects the desired reactants and products.

Detailed reaction pathway maps and specific energy profiles for 1-Chloro-2,3,4,6-tetrafluorobenzene have not been specifically reported in the accessible scientific literature. Theoretical mapping would be essential to predict regioselectivity and potential byproducts in its synthesis or derivatization.

Solvent Effect Modeling

Chemical reactions are most often conducted in a solvent, which can significantly influence reaction rates and mechanisms. springernature.com Computational models can account for these effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a defined dielectric constant (e.g., using the Solvation Model based on Density, SMD), or explicitly, by including individual solvent molecules in the calculation. springernature.commdpi.com These models help to bridge the gap between gas-phase theoretical calculations and real-world solution-phase chemistry. mdpi.comnih.gov

Although the methodologies for solvent effect modeling are well-established, specific computational studies that model the effect of different solvents on the reactivity of this compound are not documented in the available literature. Such research would be vital for optimizing reaction conditions and understanding its behavior in various chemical environments.

Molecular Interaction Studies

The non-covalent interactions that a molecule engages in are critical for determining its physical properties, such as melting and boiling points, as well as its role in larger molecular assemblies.

Intermolecular Forces (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

This compound can participate in several types of non-covalent interactions:

Hydrogen Bonding: The single hydrogen atom on the benzene (B151609) ring can act as a weak hydrogen bond donor.

Halogen Bonding: The chlorine atom and, to a lesser extent, the fluorine atoms can act as halogen bond donors. Halogen bonding occurs when there is an attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site on another molecule. nist.gov The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F). springernature.com The presence of electron-withdrawing fluorine atoms on the ring enhances the σ-hole on the chlorine atom, making it a more effective halogen bond donor. springernature.com

π-Stacking: The electron system of the aromatic ring can interact with other π systems. rsc.org However, the high degree of fluorination in this compound significantly alters its π-stacking behavior compared to non-fluorinated benzene. The electron-withdrawing fluorine atoms reduce the electron density of the aromatic ring, favoring interactions with electron-rich aromatic systems (arene-perfluoroarene interactions). nih.gov Studies on other halobenzenes suggest that fluorine substitution can disrupt typical π-π stacking. rsc.org

While these principles are well-understood, specific computational studies quantifying the energies and geometries of these individual interactions for this compound are not found in the reviewed literature.

Supramolecular Assembly Prediction

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules bound together by non-covalent forces. Predicting how individual molecules, or "synthons," will assemble into a larger, ordered crystal structure is a major goal of crystal engineering. Computational methods can be used to predict the most stable packing arrangements of molecules in a crystal lattice by evaluating the energies of various intermolecular interactions.

For this compound, a combination of halogen bonds, hydrogen bonds, and π-system interactions would dictate its solid-state structure. However, specific theoretical predictions or experimental crystallographic studies detailing the supramolecular assembly of this compound are not available in the public domain.

An article on the computational chemistry and theoretical studies of This compound , as outlined in the provided structure, cannot be generated at this time.

Extensive searches for research findings related to the molecular dynamics simulations and molecular docking of this compound did not yield any specific studies on this particular compound. The available literature and data from computational chemistry databases focus on structurally related but different molecules, such as 1-chloro-2,3,5,6-tetrafluorobenzene (B157760) and 1-chloro-2,3,4,5,6-pentafluorobenzene.

Without specific research on this compound concerning molecular dynamics or its interactions in a ligand-receptor context, it is not possible to provide scientifically accurate and informative content for the requested sections on "Molecular Dynamics Simulations" and "Molecular Docking for Ligand-Receptor Interactions."

Therefore, to maintain the integrity and accuracy of the information provided, the generation of the article will not proceed until relevant scientific data for this compound becomes available.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Pharmaceutical Synthesis

The highly fluorinated structure of 1-chloro-2,3,4,6-tetrafluorobenzene makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its unique electronic properties and the influence of fluorine atoms on molecular behavior are key to its utility.

Building Block for Active Pharmaceutical Ingredients

This compound serves as a key intermediate in the creation of active pharmaceutical ingredients (APIs). halocarbonlifesciences.com The introduction of its tetrafluorophenyl moiety into a drug candidate can be achieved through various chemical reactions, where the chlorine atom provides a reactive site for substitution. This allows medicinal chemists to incorporate the fluorinated ring into a larger molecular scaffold. lifechemicals.com

Fluorinated compounds are often sought after in drug development for their potential to enhance the efficacy and pharmacokinetic properties of a drug. agcchem.com The synthesis of novel APIs may involve the use of fluorinated building blocks like this compound to fine-tune the biological activity and metabolic stability of the final compound. halocarbonlifesciences.com

Influence of Fluorination on Biological Activity and Pharmacokinetics

The incorporation of fluorine into a drug molecule can significantly alter its properties. The carbon-fluorine bond is very stable, which can block metabolic pathways that would otherwise deactivate the drug, a concept known as metabolic blocking. agcchem.com This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug in the body. nih.govnih.gov

Furthermore, the high electronegativity of fluorine can influence how a drug molecule binds to its target enzyme or receptor, potentially increasing its potency. agcchem.com Fluorination also affects a molecule's lipophilicity, which governs its ability to pass through cell membranes. Strategic placement of fluorine atoms can optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. nih.gov The tetrafluorinated phenyl group from this compound can, therefore, be a critical component in designing drugs with improved therapeutic profiles. researchgate.net

Table 1: Impact of Fluorination on Drug Properties

PropertyInfluence of FluorinationRationale
Metabolic Stability Often IncreasedThe strong C-F bond can block sites of metabolic attack by enzymes like cytochrome P450. agcchem.comwuxiapptec.com
Binding Affinity Can be EnhancedFluorine's electronegativity can lead to favorable interactions with protein targets. agcchem.com
Lipophilicity ModifiedAffects membrane permeability and solubility, influencing absorption and distribution.
Bioavailability Potentially ImprovedA consequence of increased metabolic stability and optimized lipophilicity. nih.gov

Intermediate in Agrochemical Development

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the synthesis of modern agrochemicals, such as pesticides and herbicides. The same principles of using fluorination to enhance biological activity and stability apply in this field. agcchem.com The introduction of a tetrafluorophenyl group can lead to more potent and selective herbicides or insecticides. For instance, chlorsulfuron, a type of sulfonylurea herbicide, has seen the development of derivatives to improve its degradation rate in soil and enhance crop safety. nih.gov While not directly mentioning this compound, this highlights the strategy of modifying aromatic rings in agrochemicals to fine-tune their environmental and biological profiles. The development of such advanced agrochemicals often relies on specialized fluorinated building blocks. agcchem.com

Component in Functional Materials

The unique electronic and physical properties of the tetrafluorophenyl group also make this compound a useful component in the creation of advanced functional materials.

Synthesis of π-Conjugated Systems

π-conjugated polymers are a class of materials with interesting electronic and optical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these materials often involves cross-coupling reactions, and this compound can be a monomer in these polymerizations. The electron-withdrawing nature of the fluorine atoms can be used to tune the electronic energy levels (HOMO and LUMO) of the resulting polymer, which is crucial for optimizing the performance of electronic devices. beilstein-journals.org Research has shown the direct synthesis of π-conjugated polymers containing bromoaryl groups, demonstrating the feasibility of incorporating halogenated aromatic compounds into these polymer chains. rsc.org

Development of Advanced Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that are being explored as "green" solvents and electrolytes due to their low vapor pressure. bibliotekanauki.pl The properties of an ionic liquid are determined by the structure of its cation and anion. nih.gov this compound can be used to synthesize fluorinated cations or anions for novel ionic liquids.

Fluorinated ionic liquids can exhibit unique properties, such as high thermal stability and specific solubility characteristics. mdpi.com For example, ionic liquids containing the tetrafluoroborate (B81430) anion ([BF4]⁻) have been extensively studied for various applications, including the removal of sulfur-containing compounds from fuels and as media for chemical reactions. bibliotekanauki.plrsc.org While these examples use the [BF4]⁻ anion, the principle of using fluorinated building blocks to create functional ionic liquids is well-established. The synthesis of complex, multi-cationic ionic liquids often involves multiple steps where a fluorinated aromatic precursor could be incorporated. nih.gov

Applications in Crystal Engineering

A thorough review of scientific databases and research publications has yielded no specific studies or data on the application of this compound in the field of crystal engineering. Crystal engineering relies on understanding and utilizing intermolecular interactions to design and construct new crystalline solids with desired properties. The specific influence of the substitution pattern of this compound on crystal packing, supramolecular synthons, or the formation of co-crystals has not been documented.

Table 1: Research Findings on the Application of this compound in Crystal Engineering

Research AreaFindings
Supramolecular InteractionsNo data available
Co-crystal FormationNo data available
Polymorphism StudiesNo data available

Development of Novel Reagents and Catalysts

There is no available information to suggest that this compound has been utilized as a key precursor for the development of novel reagents or catalysts. The reactivity of the chloro- and fluoro- substituents on the benzene (B151609) ring could theoretically be exploited for further chemical transformations; however, no such synthetic routes or their resulting chemical entities have been reported in the accessible literature.

Table 2: Reported Novel Reagents and Catalysts Derived from this compound

Reagent/Catalyst TypeSynthetic Application
Organometallic ReagentsNo data available
Ligands for CatalysisNo data available
Specialized Fluorinating AgentsNo data available

Role in Advanced Chemical Manufacturing Processes

Consistent with the lack of data in the aforementioned areas, the role of this compound in advanced chemical manufacturing processes is also undocumented. Its potential use as an intermediate, a solvent, or a building block in the industrial-scale synthesis of complex molecules does not appear in published manufacturing methodologies or patents.

Table 3: Documented Roles of this compound in Advanced Chemical Manufacturing

Manufacturing ProcessFunction of the Compound
Agrochemical SynthesisNo data available
Pharmaceutical SynthesisNo data available
Polymer ProductionNo data available

Q & A

Q. What safety protocols are critical when handling 1-Chloro-2,3,4,6-tetrafluorobenzene in laboratory settings?

Methodological Answer: Safe handling requires adherence to:

  • Engineering controls : Use enclosed systems or local exhaust ventilation to minimize vapor exposure .
  • Personal Protective Equipment (PPE) :
    • Respiratory protection (vapor respirator).
    • Gloves resistant to halogenated solvents (e.g., nitrile).
    • Safety goggles and face shields for splash protection.
    • Lab coats and closed-toe shoes .
  • Emergency measures : Install safety showers/eyewash stations. For spills, use inert absorbents and avoid direct contact .

Q. What are the standard synthetic routes for preparing halogenated fluorobenzenes like this compound?

Methodological Answer: Common methods include:

  • Halogen-exchange reactions : Substitution of fluorine or chlorine atoms using metal catalysts (e.g., KF/Al₂O₃) under controlled temperatures (150–200°C) .
  • Directed lithiation : Use of n-butyllithium in THF to activate specific positions, followed by quenching with electrophiles (e.g., Cl₂). Excess n-BuLi (>2 equiv) minimizes incomplete lithiation, reducing byproducts like monosubstituted derivatives .
Synthesis Optimization Yield (Before) Yield (After) Key Adjustment
Lithiation with 1 equiv BuLi67%Byproduct formation
Lithiation with >2 equiv BuLi95%Reduced byproducts

Q. Which spectroscopic methods are effective for characterizing structural purity?

Methodological Answer:

  • ¹⁹F NMR : Identifies fluorine substitution patterns (δ -110 to -160 ppm for aromatic F) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., H₂tfBDC·32H₂O structure) .
  • GC-MS : Detects trace impurities (e.g., monosubstituted byproducts) with <1% detection limits .

Advanced Research Questions

Q. How can researchers mitigate byproduct formation during lithiation-based synthesis of polyfluorinated chlorobenzenes?

Methodological Answer:

  • Stoichiometric control : Use >2 equiv n-BuLi to ensure complete lithiation, minimizing monosubstituted derivatives .
  • Purification strategies :
    • Recrystallization from water/acetone mixtures to isolate high-purity products (e.g., 95% yield for H₂tfBDC) .
    • Chromatography with fluorinated stationary phases (e.g., C18-modified silica) to separate halogenated analogs .

Q. What advanced techniques identify trace intermediates in fluorobenzene derivative reactions?

Methodological Answer:

  • In-situ FTIR : Monitors reaction progress by tracking C-F and C-Cl bond vibrations (e.g., 1250 cm⁻¹ for C-F) .
  • High-resolution mass spectrometry (HRMS) : Confirms intermediates like (NH₄)₂tfBDC (m/z calc. 256.02) with <0.5 ppm error .
  • Single-crystal analysis : Resolves dimeric units in byproducts (e.g., H₂tfBC) to confirm structural deviations .

Q. How does thermal stability influence storage and reaction planning for this compound?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Degradation onset at 250°C for ammonium salts (e.g., (NH₄)₂tfBDC), indicating stable handling below this threshold .
  • Storage recommendations :
    • Store under inert gas (N₂/Ar) at 4°C to prevent hydrolysis.
    • Avoid prolonged storage due to potential decomposition into chlorinated phenols .

Q. What methodologies assess environmental persistence of fluorinated aromatic chlorides?

Methodological Answer:

  • Hydrolysis studies : React with NaOH (0.1M, 25°C) to measure half-life (e.g., >100 days for C-F bonds) .
  • Photodegradation : UV-Vis exposure (254 nm) quantifies degradation products via LC-MS/MS .
  • QSAR modeling : Predicts bioaccumulation potential using logP (2.8–3.5) and molar refractivity (40–45 cm³/mol) .

Data Contradictions and Resolutions

  • Byproduct yields in lithiation : Early methods (1 equiv BuLi) produced 33% byproducts, while optimized protocols (>2 equiv BuLi) reduced this to <5% .
  • Safety protocols : Some SDS recommend respirators for all handling, while others specify use only above vapor pressure thresholds (e.g., >0.007 mmHg at 25°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.